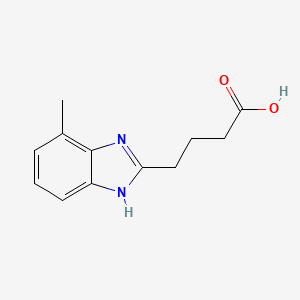

4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid

Description

BenchChem offers high-quality 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methyl-1H-benzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-4-2-5-9-12(8)14-10(13-9)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVVTROJTJLEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of Benzimidazole Butyric Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[2][3][4] This technical guide delves into a specific, yet significant, subclass of these compounds: benzimidazole butyric acids. We will dissect the intricate relationship between their chemical structure and biological activity, providing a comprehensive analysis for researchers engaged in the design and development of novel therapeutics.

The Benzimidazole Core and the Butyric Acid Moiety: A Synergy of Structure and Function

The fusion of a benzene ring with an imidazole ring bestows upon the benzimidazole core a unique electronic and steric profile. The butyric acid side chain, a four-carbon carboxylic acid, introduces a critical functional group that can engage in various intermolecular interactions, including hydrogen bonding and ionic interactions, which are pivotal for target binding. The interplay between the benzimidazole core, the butyric acid chain, and various substituents dictates the molecule's overall pharmacological profile.

The point of attachment of the butyric acid chain to the benzimidazole scaffold is a key determinant of its biological activity. The two primary points of substitution are the nitrogen atom at position 1 (N-1) and the carbon atom at position 2 (C-2). This guide will explore the structure-activity relationships (SAR) for both substitution patterns across different therapeutic areas.

Angiotensin II Receptor Antagonism: A Tale of Two Substituents

Benzimidazole derivatives have been extensively investigated as nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.[5][6] The SAR for this class of compounds is well-defined, with a particular emphasis on benzimidazole-7-carboxylic acid derivatives.

Key Structural Features for AT1 Receptor Blockade

The general pharmacophore for benzimidazole-based AII antagonists includes:

-

An acidic group (e.g., carboxylic acid or a tetrazole bioisostere) on the benzimidazole ring, which is crucial for binding to the AT1 receptor.[5][6]

-

A substituent at the C-2 position, typically an alkyl or alkoxy group, that influences the potency and duration of action.[6]

-

A biphenylmethyl group at the N-1 position, often with a tetrazole ring at the 2'-position of the biphenyl moiety, which is vital for potent and orally active AII antagonism.[6]

The following diagram illustrates the key pharmacophoric features of benzimidazole-based angiotensin II receptor antagonists.

Caption: Key pharmacophoric features for angiotensin II receptor antagonism.

The Role of the Carboxylic Acid Group

Studies on benzimidazole-7-carboxylic acid derivatives have unequivocally demonstrated the importance of the carboxyl group for potent and insurmountable antagonism of the AII receptor.[5] While direct analogues of benzimidazole butyric acids as AII antagonists are not extensively documented in comparative studies, the principles derived from the -7-carboxylic acid series are highly relevant. The length and flexibility of an alkanoic acid chain at other positions could modulate the binding affinity and pharmacokinetic properties.

Table 1: Structure-Activity Relationship of C-2 Substituted Benzimidazole-7-Carboxylic Acids as Angiotensin II Receptor Antagonists [6]

| Compound | C-2 Substituent (R) | In Vitro AII Receptor Affinity (IC50, M) |

| 1 | n-Butyl | 1.2 x 10⁻⁷ |

| 2 | Ethyl | 1.5 x 10⁻⁷ |

| 3 | Ethoxy | 1.1 x 10⁻⁷ |

| 4 | Propyl | 1.8 x 10⁻⁷ |

Data extracted from Kubo, K. et al. (1993).[6]

The data suggests that straight-chain alkyl and alkoxy groups of a certain length at the C-2 position contribute to high receptor affinity.[6] The steric and lipophilic properties of this substituent are critical for optimizing the interaction with the receptor binding pocket.[6]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Benzimidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[2][7] The introduction of a butyric acid moiety can influence the pharmacokinetic profile and potentially introduce new binding interactions with anticancer targets.

General Mechanisms of Anticancer Action

Benzimidazole-based compounds exert their anticancer effects through diverse mechanisms, including:

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

-

Enzyme Inhibition: Targeting crucial enzymes involved in cancer progression, such as kinases and topoisomerases.[2]

-

DNA Intercalation and Minor Groove Binding: Interfering with DNA replication and transcription.[2]

The following workflow outlines a general approach for the synthesis and evaluation of benzimidazole butyric acids as potential anticancer agents.

Caption: General workflow for the development of anticancer benzimidazole butyric acids.

SAR Insights from Benzimidazole Carboxylic Acid Derivatives

While comprehensive SAR studies on benzimidazole butyric acids in oncology are still emerging, preliminary findings suggest the importance of the substitution pattern. For instance, a study on 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives as anti-HIV-1 agents, which are structurally related to butyric acid derivatives, demonstrated that substitutions on the N-1 benzyl group significantly impact biological activity.[9] This highlights the potential for fine-tuning the therapeutic index by modifying substituents on both the benzimidazole core and the side chain.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Benzimidazole derivatives have shown a broad spectrum of antimicrobial activity, and the incorporation of a butyric acid moiety can modulate their efficacy and spectrum.[10][11]

SAR of N-Substituted Benzimidazole Alkanoic Acids

Studies on N-alkylated benzimidazole derivatives have shown that the nature of the substituent at the N-1 position plays a crucial role in determining antimicrobial potency. While direct comparative studies on a homologous series of N-alkanoic acids (acetic, propionic, butyric) are limited, research on various N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole suggests that modifications at the N-1 position can significantly influence antifungal and antibacterial activity.[12] The length and lipophilicity of the alkyl chain can affect the compound's ability to penetrate the microbial cell wall and interact with its target.

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |

| 2-Substituted Benzimidazoles | S. aureus | 156.25 | [13] |

| B. cereus | 156.25 | [13] | |

| C. albicans | 76.125 | [13] | |

| N-Substituted Benzimidazoles | S. aureus | 2 | [11] |

| E. coli | 16 | [11] |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

The data indicates that substitutions on the benzimidazole core can lead to potent antimicrobial activity. Further investigation into the specific contribution of a butyric acid chain is warranted to optimize these effects.

Experimental Protocols

General Synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid

This one-pot synthesis provides a key intermediate for various N-substituted benzimidazole butyric acid derivatives.[14]

Step 1: Condensation

-

Methyl-4-chloro butyrate is condensed with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMSO) to yield the corresponding ester derivative.[14]

Step 2: Hydrolysis

-

The resulting ester is hydrolyzed with a base (e.g., sodium hydroxide) in water to form the sodium salt of the carboxylic acid.[14]

Step 3: Acidification

-

The salt is then acidified with an inorganic acid (e.g., HCl) to precipitate 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid.[14]

Synthesis of 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives

This protocol outlines the synthesis of a C-2 substituted benzimidazole with a C4 carboxylic acid derivative.[9]

Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole

-

o-Phenylenediamine is condensed with lactic acid in 4N HCl.[8]

Step 2: Oxidation to 2-acetylbenzimidazole

-

The resulting alcohol is oxidized using potassium dichromate in dilute sulfuric acid.[8]

Step 3: N-Benzylation

-

The 2-acetylbenzimidazole is N-benzylated using substituted benzyl chlorides.[8]

Step 4: Condensation with Diethyl Oxalate

-

The N-benzylated intermediate is condensed with diethyl oxalate in the presence of sodium ethoxide to yield the final butenoic acid derivatives.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16]

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzimidazole butyric acid derivatives and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][9][17]

Protocol:

-

Prepare serial twofold dilutions of the benzimidazole butyric acid derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of benzimidazole butyric acids is a field ripe with potential for the discovery of novel therapeutic agents. While significant progress has been made in understanding the SAR for angiotensin II receptor antagonists, the exploration of their anticancer and antimicrobial activities remains an area with considerable room for growth.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating homologous series of benzimidazole alkanoic acids (acetic, propionic, butyric, etc.) to delineate the optimal chain length for different biological targets.

-

Positional Isomerism: A comparative analysis of N-1 versus C-2 substituted butyric acid derivatives to understand the impact of the attachment point on activity and selectivity.

-

Diverse Substitution Patterns: Exploring a wider range of substituents on the benzimidazole ring to fine-tune the electronic and steric properties of the molecules.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.

By systematically exploring the chemical space around the benzimidazole butyric acid scaffold, medicinal chemists can unlock new avenues for the development of potent and selective drugs to address unmet medical needs.

References

Click to expand

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. ijrpc.com [ijrpc.com]

- 13. rjptonline.org [rjptonline.org]

- 14. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid CAS number search

[1]

Part 2: Synthetic Pathways (The "How-To")

The most robust synthesis utilizes the Phillips Condensation , reacting a substituted diamine with a dicarboxylic acid anhydride. This method is preferred over oxidative cyclization of aldehydes due to higher yields and easier purification.[1]

Reaction Scheme

-

Precursors: 3-Methyl-1,2-phenylenediamine (CAS 2687-25-4) and Glutaric Anhydride (CAS 108-55-4).[1]

-

Mechanism: Nucleophilic attack of the diamine on the anhydride opens the ring to form a mono-amide intermediate, followed by acid-catalyzed cyclodehydration.

[1][3][4][5] Step-by-Step Protocol

-

Step 1: Dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) and glutaric anhydride (1.1 eq) in 4N HCl (10 mL/g of diamine).

-

Step 2: Reflux the mixture for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The intermediate amide usually disappears within the first hour.

-

Step 3: Cool the reaction mixture to room temperature.

-

Step 4: Neutralize carefully with 4N NaOH or saturated NaHCO₃ to pH ~5–6. The product is an amphoteric amino acid; adjusting to the isoelectric point precipitates the free base.

-

Step 5: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) if necessary.[1]

Part 3: Analytical Validation (Scientific Integrity)

To ensure Trustworthiness of the synthesized compound, you must distinguish it from the 5-methyl isomer (which would result from using 4-methyl-1,2-phenylenediamine).[1]

1. Proton NMR (^1H NMR, 400 MHz, DMSO-d6)

-

Aromatic Region: The 4-methyl substitution creates a distinct splitting pattern compared to the 5-methyl isomer.[1]

-

Aliphatic Chain:

-

2.85 (t, 2H, -CH₂- adjacent to benzimidazole).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

2.35 (t, 2H, -CH₂-COOH).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

1.95 (m, 2H, central -CH₂-).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Methyl Group: Singlet at

~2.5–2.6 ppm (often obscured by DMSO solvent peak, verify with integration).

2. Mass Spectrometry (ESI-MS)

-

Expected m/z:

.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Fragment: Loss of

(ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Part 4: Applications in Drug Discovery

1. Linker Chemistry (PROTACs)

This molecule is an ideal "linker" with a rigid headgroup.[1] The benzimidazole moiety can engage in

2. Bioisosterism The 4-methyl-benzimidazole unit is often used as a bioisostere for indole or purine rings in kinase inhibitors.[1] The methyl group at position 4 provides steric bulk that can induce selectivity by clashing with "gatekeeper" residues in ATP-binding pockets.[1]

References

-

Santa Cruz Biotechnology. 4-(4-Methyl-1H-benzimidazol-2-yl)butanoic acid (Product sc-267924).[1]

- Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society. (Standard protocol basis).

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][3][7][8][9] Academic Press.[1] (Reference for tautomerism and cyclization mechanics).

-

PubChem Compound Summary. Bendamustine Related Compounds (Structural Analogs). (Used for comparative spectral data of the benzimidazole-butyric acid class).[1]

Sources

- 1. Bendamustine related compound C [USP] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Sodium tricyanomethanide | 36603-80-2 [sigmaaldrich.com]

- 3. patents.justia.com [patents.justia.com]

- 4. brieflands.com [brieflands.com]

- 5. IMDAV reaction between phenylmaleic anhydride and thienyl(furyl)allylamines: synthesis and molecular structure of (3aSR,4RS,4aRS,7aSR)-5-oxothieno- and (3aSR,4SR,4aRS,7aSR)-5-oxofuro[2,3-f]isoindole-4-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 115444-73-0 4-(2-Methyl-benzoimidazol-1-yl)-butyric acid AKSci 9567AC [aksci.com]

- 7. banglajol.info [banglajol.info]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Bot Verification [rasayanjournal.co.in]

A Deep Dive into the Physicochemical Landscape of 2-Substituted Benzimidazoles: A Guide for Drug Discovery

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, forms the core of numerous therapeutic agents. Its unique electronic and structural characteristics enable it to function as a versatile pharmacophore, engaging in a wide array of biological interactions. The nature of the substituent at the 2-position is a critical determinant of the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide offers an in-depth exploration of the key physical properties of 2-substituted benzimidazoles, providing a synthesis of theoretical principles and practical experimental guidance for researchers in the field of drug development.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that significantly influences a drug candidate's absorption, distribution, and overall bioavailability. For 2-substituted benzimidazoles, solubility is a finely tuned balance between the inherent aromaticity of the core and the physicochemical nature of the 2-substituent.

Factors Influencing Solubility

The solubility of these compounds is dictated by the interplay between the hydrophobic benzimidazole nucleus and the hydrogen bonding and ionization potential of both the core and its substituent.

-

The Benzimidazole Core: The fused benzene and imidazole rings present a significant hydrophobic surface, which inherently limits aqueous solubility.

-

The 2-Substituent: The identity of the group at the 2-position is of paramount importance.

-

Hydrophilic Substituents: Functional groups capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) moieties, generally enhance solubility.

-

Hydrophobic Substituents: Nonpolar groups like alkyl or aryl fragments increase the molecule's lipophilicity, leading to a decrease in aqueous solubility.

-

Ionizable Groups: The incorporation of acidic or basic centers can dramatically improve solubility, especially at pH values where these groups are in their ionized state.

-

Experimental Determination of Aqueous Solubility

The shake-flask method is a widely accepted and robust technique for determining the aqueous solubility of a compound, as outlined in OECD Guideline 105.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: An excess amount of the 2-substituted benzimidazole derivative is added to a known volume of purified water or a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) within a sealed glass flask.

-

Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient duration (e.g., 24–48 hours) to ensure that equilibrium between the solid and dissolved states is achieved. A mechanical shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Following equilibration, the suspension is allowed to settle. To completely remove any undissolved solid, the sample is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).

-

Quantification: A precise aliquot of the clear supernatant is carefully removed. This aliquot is then appropriately diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is calculated from the measured concentration, taking into account the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Melting Point: An Indicator of Crystal Lattice Energy

The melting point (Mp) is a fundamental physical constant that provides valuable information about a compound's purity and the energetic stability of its crystal lattice. For 2-substituted benzimidazoles, the melting point is largely determined by the strength and nature of intermolecular forces.

Structural Influences on Melting Point

-

Intermolecular Hydrogen Bonding: The N-H proton of the imidazole ring is a potent hydrogen bond donor, leading to strong intermolecular associations. Substituents at the 2-position that can also participate in hydrogen bonding (e.g., amides, carboxylic acids) will further stabilize the crystal lattice, resulting in a higher melting point.

-

Molecular Symmetry and Packing: Molecules with a higher degree of symmetry often pack more efficiently into a crystal lattice, which enhances intermolecular interactions and raises the melting point. The size and conformation of the 2-substituent can significantly impact molecular symmetry.

-

Van der Waals Forces: Larger and more polarizable substituents, such as aromatic rings, contribute to stronger van der Waals interactions, which also leads to an increase in the melting point.

Experimental Determination of Melting Point

The capillary melting point method is a standard and readily accessible technique for determining the melting point range of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: The 2-substituted benzimidazole sample should be a finely ground, dry powder.

-

Capillary Loading: A small amount of the sample (2–3 mm in height) is introduced into a capillary tube by tapping the open end into the powder.

-

Instrument Setup: The loaded capillary is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The block is heated rapidly to a temperature approximately 15–20 °C below the anticipated melting point. The heating rate is then reduced to 1–2 °C per minute to allow for accurate observation.

-

Melting Range: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. A narrow melting range (typically < 2 °C) is an indicator of high purity.

Table: Exemplary Melting Points of 2-Substituted Benzimidazoles

| 2-Substituent | Melting Point (°C) | Key Intermolecular Forces |

| -H | 170-172 | Hydrogen Bonding, π-π stacking |

| -CH₃ | 175-177 | Hydrogen Bonding, Van der Waals |

| -Ph | 296-298 | Hydrogen Bonding, π-π stacking, Van der Waals |

| -COOH | >300 (decomposes) | Extensive Hydrogen Bonding |

pKa: The Key to Ionization and Biological Interactions

The acid dissociation constant (pKa) is a quantitative measure of the acidity or basicity of a molecule. For benzimidazoles, two pKa values are of particular interest: the pKa of the protonated imidazole nitrogen (acting as a Brønsted-Lowry acid) and the pKa of the N-H proton (acting as a weak Brønsted-Lowry acid).

The Amphoteric Nature of Benzimidazole Ionization

The imidazole component of the benzimidazole ring system can act as both a proton acceptor and a proton donor.

-

Protonation (pKa₁): The lone pair of electrons on the sp²-hybridized nitrogen atom can accept a proton, forming a positively charged benzimidazolium cation. The pKa for this equilibrium is typically in the range of 4.5–5.5.

-

Deprotonation (pKa₂): The N-H proton is weakly acidic and can be abstracted by a strong base, yielding a negatively charged benzimidazolate anion. The pKa for this process is generally around 12–13.

The electronic properties of the 2-substituent significantly modulate these pKa values through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂ or -CF₃ decrease the electron density in the ring system, making the imidazole nitrogen less basic (lower pKa₁) and the N-H proton more acidic (lower pKa₂).

-

Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ increase the electron density, enhancing the basicity of the imidazole nitrogen (higher pKa₁) and reducing the acidity of the N-H proton (higher pKa₂).

Diagram: Ionization Equilibria of 2-Substituted Benzimidazoles

Caption: The two primary ionization equilibria for the benzimidazole core.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and reliable method for the determination of pKa values.

Experimental Protocol: Potentiometric pKa Determination

-

Solution Preparation: An accurately weighed sample of the 2-substituted benzimidazole is dissolved in a suitable solvent system. If aqueous solubility is limited, a co-solvent such as methanol or DMSO may be used.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer to ensure homogeneity.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine pKa₁, or a strong base (e.g., NaOH) to determine pKa₂. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. For enhanced accuracy, specialized software can be used to analyze the titration curve and derive the pKa values.

Spectroscopic Properties: Elucidating Molecular Structure

Spectroscopic techniques are indispensable tools for the structural characterization and confirmation of 2-substituted benzimidazoles.

UV-Visible Spectroscopy

The benzimidazole ring system displays characteristic UV absorption bands resulting from π → π* electronic transitions. The wavelength (λ_max) and intensity of these bands are sensitive to the nature of the 2-substituent and the pH of the medium. Typically, two primary absorption bands are observed, one in the range of 240–250 nm and a second, often with fine structure, around 270–280 nm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for the identification of key functional groups. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3200–3400 cm⁻¹ region. The C=N stretching vibration is usually observed in the vicinity of 1620–1640 cm⁻¹. The spectrum will also feature characteristic absorption bands corresponding to the functional groups present in the 2-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful and definitive methods for the structural elucidation of 2-substituted benzimidazoles.

-

¹H NMR:

-

N-H Proton: The chemical shift of the N-H proton is highly variable, concentration-dependent, and often appears as a broad singlet in the δ 12–13 ppm range.

-

Aromatic Protons: The protons of the benzene ring typically resonate in the δ 7.2–7.8 ppm region. The coupling patterns observed provide information about the substitution pattern on the aromatic ring.

-

2-Substituent Protons: The chemical shifts, multiplicities, and integration values of the protons on the 2-substituent are crucial for confirming its structure.

-

-

¹³C NMR:

-

C2 Carbon: The chemical shift of the carbon atom at the 2-position is particularly sensitive to the electronic effects of the attached substituent and typically resonates in the δ 140–155 ppm range.

-

Other Aromatic Carbons: The remaining carbons of the benzimidazole nucleus are found in the aromatic region of the spectrum (δ 110–145 ppm).

-

Conclusion

The physical properties of 2-substituted benzimidazoles are intrinsically linked to their molecular structure. A comprehensive understanding and accurate experimental determination of these properties—solubility, melting point, pKa, and spectroscopic characteristics—are essential for the rational design and development of novel benzimidazole-based therapeutic agents. The principles and methodologies detailed in this guide provide a robust framework for researchers to characterize their compounds and make data-driven decisions throughout the drug discovery pipeline.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.

- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted benzimidazoles. International Journal of ChemTech Research, 1(4), 894-902.

- Yadav, M. R., & Halen, P. K. (2011). Benzimidazole: A medicinally important heterocyclic moiety. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1435-1445.

Isomerism in Methyl-Substituted Benzimidazole Butanoic Acids: A Technical Guide to Synthesis, Separation, and Elucidation

Executive Summary

The regioselective alkylation of benzimidazoles is a persistent challenge in the synthesis of bioactive small molecules, particularly for 4-(methyl-1H-benzimidazol-1-yl)butanoic acid derivatives. These compounds serve as critical intermediates for nitrogen mustard analogs (e.g., Bendamustine derivatives) and angiotensin II receptor antagonists.

The core technical hurdle lies in the N1 vs. N3 tautomerism of the precursor 5-methylbenzimidazole. Upon alkylation with a butanoic acid synthon, two distinct regioisomers are generated: the 1,5-isomer and the 1,6-isomer . Regulatory guidelines (ICH Q3A) mandate the rigorous identification and control of these isomers. This guide provides a definitive workflow for the synthesis, chromatographic separation, and unambiguous structural assignment of these isomers using NOE-NMR and X-ray crystallography.

Theoretical Framework: Tautomerism & Regioselectivity

The Tautomeric Equilibrium

In solution, 5-methylbenzimidazole exists in dynamic equilibrium with 6-methylbenzimidazole. The proton on the nitrogen oscillates between N1 and N3. However, under basic alkylation conditions, the species reacts via a resonance-stabilized anion.

Alkylation Kinetics

The alkylation of the benzimidazole anion with ethyl 4-bromobutyrate follows an

-

Steric Hindrance: The methyl group at C5/C6 exerts a minor steric effect.

-

Electronic Effects: The methyl group is weakly electron-donating. It increases the electron density at the adjacent nitrogen, potentially making it more nucleophilic, but also destabilizing the transition state due to repulsion.

Empirically, alkylation of 5-substituted benzimidazoles typically yields a mixture ranging from 50:50 to 60:40 (1,5-isomer vs. 1,6-isomer), necessitating robust separation protocols.

Reaction Pathway Diagram

Figure 1: Divergent alkylation pathways of the benzimidazole anion leading to 1,5 and 1,6 regioisomers.

Experimental Protocols

Synthesis of 4-(5/6-methyl-1H-benzimidazol-1-yl)butanoic acid (Isomeric Mixture)

Reagents:

-

5-Methyl-1H-benzimidazole (1.0 eq)

-

Ethyl 4-bromobutyrate (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Dimethylformamide (DMF, anhydrous)

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with 5-methyl-1H-benzimidazole (10.0 g, 75.6 mmol) and anhydrous DMF (100 mL). Stir under

atmosphere. -

Base Addition: Add

(20.9 g, 151.2 mmol) in a single portion. Stir at ambient temperature for 30 minutes to ensure deprotonation. -

Alkylation: Add ethyl 4-bromobutyrate (17.7 g, 90.7 mmol) dropwise over 20 minutes.

-

Heating: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). Extract with Ethyl Acetate (

mL). -

Hydrolysis (In-situ): To the combined organic layers (concentrated), add 2M NaOH (100 mL) and reflux for 2 hours to cleave the ethyl ester.

-

Isolation: Acidify the aqueous layer to pH 4.0 with 1M HCl. The crude isomeric mixture precipitates as a white solid. Filter and dry.

Chromatographic Separation (Preparative HPLC)

Separation of the free acids is difficult due to their zwitterionic nature. It is recommended to separate the ester intermediates before hydrolysis, or use ion-pairing HPLC for the acids.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

, -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 25 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 254 nm.

Retention Time Order: Typically, the 1,6-isomer elutes before the 1,5-isomer due to subtle differences in dipole moment and hydrophobic surface area, though this must be empirically validated for each derivative.

Structural Elucidation & Analytical Discrimination

Distinguishing the 1,5-isomer from the 1,6-isomer is the most critical step. Standard 1D-NMR is often insufficient due to overlapping signals. 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY is required.

The NOE Logic Gate

The assignment relies on the spatial proximity of the N-methylene protons (

-

Step 1: Irradiate the

triplet (approx. 4.2 ppm). -

Step 2: Observe the enhancement in the aromatic region. Both isomers will show enhancement of

and -

Step 3 (The Key): Identify the multiplicity of the enhanced

signal.

| Feature | 1,5-Isomer (Methyl at C5) | 1,6-Isomer (Methyl at C6) |

| Structure | N1-CH2 is "far" from Methyl | N1-CH2 is "closer" to Methyl |

| H7 Environment | H7 is adjacent to H6 | H7 is adjacent to C6-Methyl |

| H7 Multiplicity | Doublet ( | Singlet (or weak meta-coupling) |

| NOE Result | Irradiating | Irradiating |

Analytical Workflow Diagram

Figure 2: NMR-based decision tree for the structural assignment of benzimidazole regioisomers.

Quantitative Data Summary

The following table summarizes the typical physicochemical properties used for identification.

| Property | 1,5-Isomer | 1,6-Isomer | Note |

| Elution Order (RP-HPLC) | Second (Later) | First (Earlier) | Depends on mobile phase pH |

| H7 Chemical Shift | Highly solvent dependent | ||

| H7 Multiplicity | Doublet ( | Singlet (broad) | Definitive |

| C4 Chemical Shift | Upfield relative to C7 | Downfield relative to C7 | Requires HMBC to assign |

| Melting Point | Typically Higher | Typically Lower | Crystal packing dependent |

Biological Implications[3][4][5][6][7][8][9]

The distinction between these isomers is not merely academic. In Structure-Activity Relationship (SAR) studies:

-

Binding Affinity: The position of the methyl group affects the "width" of the molecule and its fit into hydrophobic pockets (e.g., Angiotensin II receptors).

-

Metabolic Stability: The 1,6-isomer exposes the C5 position to metabolic oxidation (CYP450), whereas the 1,5-isomer has the C5 position blocked by the methyl group. This can drastically alter the half-life (

) of a drug candidate.

References

-

Ohta, S., et al. (1990). "Synthesis and biological activity of benzimidazole derivatives." Chemical and Pharmaceutical Bulletin, 38(2), 301-306.

-

Townsend, L. B., & Revankar, G. R. (1970). "Benzimidazole Nucleosides and Nucleotides." Chemical Reviews, 70(3), 389-438.

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3][4][5] Academic Press. (Standard Reference Text).

-

Luo, G., et al. (2011). "Regioselective synthesis of 1,5- and 1,6-disubstituted benzimidazoles." Tetrahedron Letters, 52(45), 6003-6006.

-

International Conference on Harmonisation (ICH). (2006). "Impurities in New Drug Substances Q3A(R2)."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isca.in [isca.in]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]

Methodological & Application

Application Note: Harnessing Benzimidazole Derivatives for Advanced Proteomics Research

Introduction: The Benzimidazole Scaffold, a Privileged Structure in Proteomics

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological macromolecules, particularly proteins.[2] This inherent bioactivity, combined with its synthetic tractability and physicochemical stability, makes the benzimidazole scaffold an exceptional platform for the design of sophisticated chemical probes for proteomics research.[3][4]

Benzimidazole derivatives are uniquely suited for proteomics applications for several key reasons:

-

Target Versatility: They can be tailored to interact with diverse protein classes, most notably protein kinases, by acting as ATP-competitive inhibitors.[5][6] They also form the basis of inhibitors for enzymes like gastric H+/K+-ATPase and protein arginine deiminases (PADs).[7][8]

-

Synthetic Accessibility: The benzimidazole core can be readily synthesized and functionalized.[3][9] This allows for the precise installation of reactive "warheads" for covalent modification and bioorthogonal "handles" for downstream detection and enrichment, which are the cornerstones of modern chemical proteomics.

-

Favorable Properties: Many benzimidazole derivatives possess good cell permeability and low toxicity, making them suitable for experiments in live cells and complex biological systems.[1]

This application note provides an in-depth guide to the principles and protocols for using custom-designed benzimidazole derivatives in three powerful proteomics applications: Activity-Based Protein Profiling (ABPP), competitive kinome profiling, and Photo-Affinity Labeling (PAL).

Application 1: Activity-Based Protein Profiling (ABPP) with Covalent Benzimidazole Probes

Scientific Principle

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[10][11] Unlike traditional proteomics which measures protein abundance, ABPP measures protein activity. The probes typically consist of three key components: a recognition element that directs the probe to a specific protein or protein family, a reactive group (or "warhead") that forms a covalent bond with a residue in the protein's active site, and a reporter tag for detection and enrichment.[12]

Benzimidazole derivatives serve as excellent recognition elements. By functionalizing them with a reactive warhead and a bioorthogonal handle (e.g., a terminal alkyne or a tetrazine), we can create highly specific ABPP probes.[7][8] The most common workflow is a two-step procedure:

-

Labeling: The benzimidazole probe is introduced into a proteome (cell lysate or live cells). The probe selectively binds to its target protein(s) and forms a stable covalent bond.

-

Detection/Enrichment: A reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is attached to the probe-labeled protein via a highly efficient bioorthogonal "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[13] Studies comparing different click chemistries for benzimidazole probes have shown that tetrazine ligations can be faster and more efficient for copper-free systems.[7][13]

The biotinylated proteins can then be enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS), revealing the direct targets of the parent compound.

ABPP Workflow Diagram

Caption: Workflow for competitive kinome profiling to assess inhibitor selectivity.

Representative Benzimidazole Kinase Inhibitor Scaffolds

| Scaffold Family | Primary Kinase Targets | Representative Drug/Compound | Citation |

| 2-Arylbenzimidazoles | Aurora Kinases, VEGFR-2 | NMS-P715 | [14] |

| Benzimidazole-Pyrimidines | Cyclin-Dependent Kinases (CDKs) | Roscovitine Analogs | [15][14] |

| N-Phenylbenzimidazoles | Mitogen-Activated Protein Kinases (MAPK) | SB-203580 | [14] |

| Fused Benzimidazoles | Casein Kinase 2 (CK2) | TBB, TIBI | [16] |

Detailed Protocol 2: Competitive Kinome Profiling

A. Materials & Reagents

-

Cell Lysate: Prepared from a relevant cell line (e.g., K-562) in a non-denaturing buffer.

-

Benzimidazole Test Inhibitor: Serial dilutions in DMSO.

-

Broad-Spectrum Kinase Probe: e.g., an alkyne-functionalized acyl-phosphate probe, 10 mM stock in DMSO.

-

Click chemistry, enrichment, and digestion reagents as listed in Protocol 1.

B. Experimental Procedure

-

Competitive Inhibition:

-

Aliquot 1 mg of cell lysate for each condition (e.g., DMSO control and 6-8 concentrations of the test inhibitor).

-

Add the Benzimidazole Test Inhibitor or DMSO vehicle to the lysates. Incubate for 30 minutes at room temperature.

-

-

Probe Labeling:

-

Add the broad-spectrum kinase probe to each lysate (e.g., 10 µM final concentration).

-

Incubate for 30 minutes at room temperature.

-

-

Downstream Processing:

-

Proceed with the Click Chemistry Reaction (Section 2.4.B.3), Protein Precipitation and Enrichment (2.4.B.4), and On-Bead Digestion (2.4.B.5) as described in the ABPP protocol.

-

-

Data Analysis:

-

After LC-MS/MS, identify and quantify the spectral counts or peak areas for each kinase peptide.

-

For each kinase, normalize the signal in the inhibitor-treated samples to the DMSO control.

-

Plot the normalized signal versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value. This provides a quantitative measure of the inhibitor's potency against each detected kinase.

-

Application 3: Photo-Affinity Labeling (PAL) for Capturing Protein Interactions

Scientific Principle

While ABPP is excellent for targeting active sites, Photo-Affinity Labeling (PAL) is a powerful technique for identifying both stable and transient protein-protein or protein-small molecule interactions, regardless of enzymatic activity. [17]The strategy relies on probes equipped with a photoreactive group, such as a diazirine or benzophenone, which is chemically inert until activated by UV light. [18] A heterobifunctional benzimidazole-based PAL probe would utilize a "plant-and-cast" approach: [18][19]1. Planting: The benzimidazole moiety ("plant") serves as the recognition element, docking the probe onto a primary protein target of interest. 2. Casting: Upon irradiation with UV light (typically ~365 nm for diazirines), the photoreactive group is activated, generating a highly reactive carbene intermediate. [20]This intermediate rapidly and indiscriminately forms a covalent bond ("cast") with any nearby molecule, including amino acid side chains of the host protein or, more importantly, transiently interacting partner proteins. [20][21] By including a bioorthogonal handle on the probe, these cross-linked protein complexes can be enriched and analyzed by MS to identify novel interaction partners that would be missed by other methods.

Photo-Affinity Labeling Workflow Diagram

Caption: General workflow for Photo-Affinity Labeling (PAL) using a benzimidazole probe.

General Protocol Outline for a PAL Experiment

A. Experimental Procedure

-

Probe Incubation: Incubate the benzimidazole-diazirine-alkyne probe with the biological sample (purified protein complex, cell lysate, or intact cells) in the dark to allow binding to the primary target.

-

UV Cross-linking: Irradiate the sample with UV light (e.g., 365 nm) on ice for 15-30 minutes to activate the diazirine and induce cross-linking. [20]3. Lysis (if using intact cells): Lyse the cells to release the cross-linked protein complexes.

-

Click Chemistry and Enrichment: Perform the two-step click chemistry and streptavidin enrichment as detailed in Protocol 1 (Sections 2.4.B.3 and 2.4.B.4) to isolate the cross-linked complexes.

-

MS Analysis: Elute and digest the protein complexes for LC-MS/MS analysis. The key readout is the identification of proteins that are co-enriched with the primary target only in the presence of both the probe and UV light.

B. Critical Controls

-

No UV Control: A sample that is incubated with the probe but not exposed to UV light. This control identifies proteins that bind non-covalently to the probe/beads.

-

No Probe Control: A sample that is exposed to UV light but contains no probe. This identifies proteins that may non-specifically interact with the beads. True interaction partners will only be significantly enriched in the sample that received both the probe and UV irradiation.

Conclusion and Future Perspectives

The benzimidazole scaffold provides a robust and versatile foundation for the design of chemical probes that enable sophisticated proteomics investigations. As demonstrated, these derivatives are instrumental in activity-based protein profiling, competitive inhibitor screening, and photo-affinity labeling. The ability to precisely tune their structure allows for the creation of probes with high potency and selectivity, leading to deeper insights into protein function, drug-target interactions, and cellular signaling networks.

Future advancements will likely focus on developing benzimidazole probes with novel photoreactive groups, integrating MS-cleavable linkers to simplify data analysis, and designing probes for new protein classes beyond kinases and hydrolases. The continued application of these powerful chemical tools will undoubtedly accelerate drug discovery and our fundamental understanding of the proteome.

References

-

Paresi, C. J., et al. (2016). Benzimidazole covalent probes and the gastric H+/K+-ATPase as a model system for protein labeling in a copper-free setting. National Institutes of Health. [Link]

-

Nemmara, V. V., et al. (2018). The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). ACS Chemical Biology, 13(3), 712-722. [Link]

-

Geurink, P. P., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 5993. [Link]

-

Singla, P., et al. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(21), 10845-10868. [Link]

-

Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

-

Geurink, P. P., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. White Rose Research Online. [Link]

-

Aouad, M. R., et al. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

-

El-Damasy, D. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]

-

Singla, P., et al. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing. [Link]

-

Giel-Pietraszuk, M., et al. (2017). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Molecular and Cellular Biochemistry, 426(1-2), 123-134. [Link]

-

Roy, S., et al. (2025). Spectroscopic behaviours of a newly synthesized benzimidazole probe (EBINP) with native and denatured bovine serum albumin supported by docking and molecular dynamics. RSC Publishing. [Link]

-

Kitanov, A. D., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]

-

Mumtaz, A., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 16(12), 105324. [Link]

-

Faustino, A., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. [Link]

-

Gero, F., et al. (2021). A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. JACS Au, 1(5), 581-596. [Link]

-

Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084. [Link]

-

Faustino, A., et al. (2023). PXD041148 - Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structure and Networks in vivo. OmicsDI. [Link]

-

Bouzayani, N., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1279, 135002. [Link]

-

Libin, M., et al. (2021). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 93(49), 16377-16385. [Link]

-

Aouad, M. R., et al. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. ResearchGate. [Link]

-

Tan, K. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1011822. [Link]

-

El Rashedy, A. A., & Aboul-Enein, H. Y. (2013). Benzimidazole Derivatives as Potential Chemotherapeutic Agents. Current Drug Therapy, 8(1), 2-12. [Link]

-

Faustino, A., et al. (2023). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2747. [Link]

-

Mohapatra, R. K., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 842584. [Link]

-

Kumar, V., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(1), 83-104. [Link]

-

Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 103. [Link]

-

Chen, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

-

Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole covalent probes and the gastric H+/K+-ATPase as a model system for protein labeling in a copper-free setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 18. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. escholarship.org [escholarship.org]

- 21. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carbodiimide Coupling of Benzimidazole Butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzimidazole Conjugates

Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The functionalization of the benzimidazole scaffold allows for the modulation of its pharmacokinetic and pharmacodynamic properties. A common and effective strategy for this is the introduction of a butanoic acid linker, which provides a handle for conjugation to other molecules of interest, such as proteins, peptides, or fluorescent labels, through the formation of a stable amide bond.

This document provides a comprehensive guide to the carbodiimide-mediated coupling of benzimidazole butanoic acid with a primary amine. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into potential challenges and their solutions.

The Chemistry of Carbodiimide Coupling

Carbodiimide coupling is a widely used method for the formation of amide bonds from carboxylic acids and primary amines under mild conditions. The reaction is typically mediated by a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which is water-soluble and allows for easy removal of byproducts.

The reaction proceeds through the activation of the carboxylic acid group by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, leading to the formation of the desired amide bond and the release of a soluble urea byproduct.

However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. To improve the efficiency of the coupling reaction and suppress side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed.[2] These additives react with the O-acylisourea intermediate to form a more stable active ester (NHS ester or HOBt ester), which then reacts with the primary amine. This two-step approach generally leads to higher yields and purity of the final product.

Visualizing the Reaction Mechanism

Caption: Carbodiimide coupling mechanism with EDC and NHS.

Materials and Equipment

Reagents

-

Benzimidazole butanoic acid

-

Primary amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

-

High-resolution mass spectrometer (HRMS)

-

Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol

This protocol outlines a general procedure for the carbodiimide coupling of benzimidazole butanoic acid with a primary amine. The stoichiometry and reaction conditions may require optimization depending on the specific amine used.

Reagent Preparation

-

Benzimidazole Butanoic Acid Solution: Prepare a 0.1 M solution of benzimidazole butanoic acid in anhydrous DMF or DCM.

-

Primary Amine Solution: Prepare a 0.1 M solution of the primary amine in the same solvent.

-

EDC·HCl Solution: Prepare a 0.15 M solution of EDC·HCl in the same solvent. This solution should be prepared fresh before use.

-

NHS Solution: Prepare a 0.15 M solution of NHS in the same solvent.

Reaction Setup and Procedure

-

To a dry round-bottom flask under an inert atmosphere, add the benzimidazole butanoic acid solution (1.0 equivalent).

-

Add the NHS solution (1.2 equivalents) to the flask.

-

Slowly add the EDC·HCl solution (1.2 equivalents) to the reaction mixture at 0 °C (ice bath).

-

Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. This step facilitates the formation of the NHS ester.

-

Add the primary amine solution (1.0-1.2 equivalents) to the reaction mixture.

-

Add TEA or DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 12-24 hours.

Monitoring the Reaction

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) should be chosen to clearly separate the starting materials from the product. The disappearance of the limiting starting material (typically the benzimidazole butanoic acid) indicates the completion of the reaction.

Work-up and Purification

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and NHS) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel.[3] The appropriate eluent system will depend on the polarity of the product. Alternatively, for some amide products, recrystallization from a suitable solvent system can be an effective purification method.[4]

Visualizing the Experimental Workflow

Sources

Troubleshooting & Optimization

Technical Support Portal: Benzimidazole-2-Butanoic Acid Synthesis

Ticket ID: BZ-BUT-404 | Status: Open

Topic: Yield Optimization & Impurity Control for 4-(1H-benzimidazol-2-yl)butanoic acid[1][2]

Executive Summary: The "Hidden" Barrier

Welcome to the Technical Support Center. You are likely experiencing yields below 60% or difficulties with a "gummy" precipitate during workup.

The synthesis of 4-(1H-benzimidazol-2-yl)butanoic acid (a critical intermediate for Bendamustine) via the condensation of o-phenylenediamine (OPD) and glutaric anhydride is deceptively simple.[1] The core failure mode is rarely the initial coupling; it is the incomplete cyclization of the mono-amide intermediate (anilic acid) and pH mismanagement during isolation.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this aliphatic-chain benzimidazole.

Module 1: The Chemistry & Mechanism[3]

To fix the yield, you must visualize the failure points. The reaction proceeds in two distinct stages.[2][3]

The Pathway (Graphviz Visualization)

Figure 1: The reaction pathway highlights the "Mono-amide" bottleneck. If heating is insufficient, the reaction stops at the yellow node.

Module 2: Optimized Protocol (The "4N HCl" Method)

While Polyphosphoric Acid (PPA) is a classic solvent, it is viscous and difficult to quench on a large scale.[4] The 4N Hydrochloric Acid method is superior for workup and purity, provided you drive the cyclization hard enough.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| o-Phenylenediamine (OPD) | 1.0 | Nucleophile | Must be fresh (light tan/white).[1][4] Dark OPD = oxidation impurities. |

| Glutaric Anhydride | 1.1 - 1.2 | Electrophile | Use slight excess to consume OPD completely.[1] |

| 4N HCl | 10-15 Vol | Solvent/Cat.[1] | Concentration <2N slows cyclization; >6N degrades product. |

| Activated Carbon | 5 wt% | Purifier | Essential for removing oxidized OPD polymers. |

Step-by-Step Workflow

-

The Dissolution (0h - 1h):

-

Charge OPD and Glutaric Anhydride into 4N HCl.

-

Stir at Room Temperature for 30 minutes first.

-

Why? This allows the formation of the mono-amide (anilic acid) before high heat is applied. Heating too fast can cause glutaric anhydride to hydrolyze to glutaric acid (less reactive) before it reacts with OPD.[4]

-

-

The Cyclization (Reflux):

-

Clarification:

-

Cool to 80°C. Add Activated Carbon. Stir 30 mins.

-

Filter hot (remove insolubles/carbon).[4]

-

-

The "Isoelectric" Isolation (Critical Step):

-

Cool filtrate to 15–20°C.

-

Slowly adjust pH with 20% NaOH or Ammonia.

-

Target pH: 4.5 – 5.0.

-

Caution: Do not overshoot to pH > 7, or the product will redissolve (amphoteric nature).[4]

-

Module 3: Troubleshooting & FAQs

Q1: My product comes out as a sticky "gum" instead of a solid. Why?

Diagnosis: This is the "oiling out" phenomenon, common with aliphatic-chain benzimidazoles. It happens when the product precipitates too fast or at a temperature above its melting point in the solvent mixture. Solution:

-

Slower Neutralization: Adjust pH very slowly over 1 hour.

-

Seeding: Add a small crystal of pure product when the pH reaches 2.5.

-

Temperature: Ensure the solution is <20°C before reaching pH 4.5. If it oils out, reheat to dissolve and cool very slowly with vigorous stirring.

Q2: The yield is low (<40%), and NMR shows aliphatic protons but no ring closure.

Diagnosis: Incomplete cyclization. The mono-amide intermediate is stable. Solution:

-

Increase Acidity: Ensure the reaction matrix is at least 4N HCl.

-

Time/Temp: Reflux must be vigorous. If using glutaric acid instead of anhydride, the reaction time must double, or you must switch to PPA (Polyphosphoric acid) to force dehydration.[4]

Q3: My product is dark brown/black.

Diagnosis: Oxidation of unreacted o-phenylenediamine. Solution:

-

Stoichiometry: Ensure Glutaric Anhydride is in excess (1.1 eq) to consume all OPD.

-

Inert Atmosphere: Run the reflux under Nitrogen or Argon.

-

Workup: Use sodium metabisulfite (0.5 eq) during the initial dissolution to scavenge oxidants.[4]

Module 4: Workup Logic Visualization

Understanding the amphoteric nature is key to maximizing recovery.

Figure 2: The solubility profile of benzimidazole-2-butanoic acid.[1][4] Yield loss occurs at both pH extremes.[1]

References

-

Phillips, M. A. (1928).[4] The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393.[4] Link

- Foundational text on the condensation of o-phenylenediamines with acids/anhydrides.

-

Preston, P. N. (1974).[4] Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles. Chemical Reviews, 74(3), 279–314.[4] Link[1][4]

- Comprehensive review covering the mechanism of cyclization and the role of acid c

-

Rino, A., et al. (2010).[4] Process for the preparation of Bendamustine. U.S. Patent Application 20130231483. Link

- Specific industrial application describing the synthesis of the benzimidazole-butanoic acid intermedi

-

Grimmett, M. R. (1997).[4] Imidazole and Benzimidazole Synthesis. Academic Press.

- Authoritative text on heterocycle workup and isoelectric precipit

Sources

Technical Support Center: Recrystallization of Methyl-Benzimidazole Derivatives

Welcome to the technical support guide for the purification of methyl-benzimidazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of purification: recrystallization. As a class of compounds with significant pharmacological importance, achieving high purity is paramount.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common hurdles and optimize your crystallization protocols.

Part 1: Frequently Asked Questions (FAQs) - Strategic Solvent Selection

This section addresses foundational questions regarding the selection of an appropriate solvent system, which is the most critical factor for a successful recrystallization.

Q1: What is the guiding principle for choosing a recrystallization solvent?

The entire technique of recrystallization is based on differential solubility.[2][3] An ideal single solvent should exhibit the following characteristics:

-

High solubility for the target compound at elevated temperatures (typically the solvent's boiling point).

-

Low solubility for the target compound at low temperatures (e.g., room temperature or in an ice bath).

-

Favorable solubility profile for impurities , meaning either the impurities are highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

-

It must not react with the compound being purified.

-

It should be volatile enough to be easily removed from the purified crystals after filtration.

The goal is to dissolve your crude methyl-benzimidazole derivative in a minimum amount of the boiling solvent to create a saturated solution.[4] Upon slow cooling, the solubility of the compound decreases, forcing the formation of a pure crystal lattice while impurities remain dissolved in the solvent.[2]

Q2: What are the best "go-to" solvents for screening methyl-benzimidazole derivatives?

Based on the physicochemical properties of the benzimidazole core, a range of protic and aprotic solvents have proven effective. For initial screening, consider the following, spanning a range of polarities:

-

Alcohols (Methanol, Ethanol): Often effective due to their ability to engage in hydrogen bonding. 2-Methylbenzimidazole itself is soluble in alcohol.[1] Ethanol is a common choice for recrystallizing benzimidazolium salts.[5]

-

Water: Particularly for more polar derivatives or as an anti-solvent. Hot water is a known solvent for 2-methylbenzimidazole, and its recrystallization from water with activated charcoal is a documented procedure.[1][6]

-

Esters (Ethyl Acetate): A medium-polarity solvent that is excellent for compounds that are too soluble in alcohols.

-

Ketones (Acetone): Another medium-polarity option that can be effective.

-

Mixed Solvent Systems: These are extremely powerful when no single solvent is ideal. Common pairs for benzimidazoles include Ethanol/Water , Methanol/Water , and Ethyl Acetate/Hexane .[6][7][8]

Q3: When is a two-solvent (anti-solvent) system the right choice?

A two-solvent system is necessary when you cannot find a single solvent that meets the ideal criteria.[9] This method is used when your methyl-benzimidazole derivative is highly soluble in one solvent (Solvent 1) even at room temperature, and poorly soluble in another (Solvent 2 or "anti-solvent") at all temperatures.[10]

The key requirements are:

-

The compound must be very soluble in Solvent 1.

-

The compound must be poorly soluble in Solvent 2.

-

Solvent 1 and Solvent 2 must be fully miscible with each other.[9][11]

The procedure involves dissolving the compound in a minimal amount of hot Solvent 1, followed by the slow, dropwise addition of Solvent 2 at an elevated temperature until the solution becomes faintly cloudy (the point of saturation).[12] A drop of Solvent 1 is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Part 2: Troubleshooting Guide - Resolving Common Recrystallization Issues

This section is formatted to address specific problems you may encounter in the lab.

Problem ID: PUR-001 - The compound "oils out" instead of forming crystals.

-

Symptoms: Upon cooling, a liquid phase (oil) separates from the solvent instead of solid crystals.

-

Causality & Explanation: Oiling out occurs when the solubility of the compound decreases so rapidly upon cooling that the molecules separate from the solution at a temperature above the mixture's freezing point but below the compound's melting point. The molecules lack the time to orient themselves into an ordered crystal lattice. This is common when the crude material is significantly impure or when an inappropriate solvent is used.[13]

-

Solutions:

-

Reheat and Add More Solvent: Warm the flask to redissolve the oil completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[13]

-

Slow Down the Cooling Process: Do not place the hot flask directly onto a cold benchtop or into an ice bath. Allow it to cool slowly to room temperature first, perhaps by leaving it on a hot plate with the heat turned off or by insulating the flask. Slower cooling favors the formation of crystals over oil.[13][14]

-

Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate your solvent screen, perhaps opting for a lower polarity solvent or a mixed-solvent system.

-

Problem ID: PUR-002 - No crystals form, even after the solution is cold.

-

Symptoms: The solution remains clear upon cooling to room temperature and even after chilling in an ice bath.

-

Causality & Explanation: This is almost always due to using an excessive amount of solvent during the initial dissolution step.[13] The resulting solution is undersaturated, and the concentration of the compound never exceeds its solubility limit, even at low temperatures.[7]

-

Solutions:

-

Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent under a fume hood. Stop, allow it to cool, and see if crystals form. Repeat until crystallization is observed. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[13]

-

Induce Crystallization: If the solution is likely saturated but reluctant to crystallize (a "supersaturated" solution), nucleation is required.[13]

-

Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal nucleation.[3][13]

-

Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[3][13]

-

-

Problem ID: PUR-003 - The final product yield is very low.

-

Symptoms: After filtration and drying, the mass of the recovered pure product is significantly lower than expected.

-

Causality & Explanation: A low yield can result from several factors, but the most common is using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[14] Other causes include premature crystallization during a hot filtration step or using a filter paper with pores that are too large for fine crystals.

-

Solutions:

-